molecular formula C7H10OS B13422276 S-Pent-4-yn-1-yl Ethanethioate

S-Pent-4-yn-1-yl Ethanethioate

Katalognummer: B13422276
Molekulargewicht: 142.22 g/mol
InChI-Schlüssel: MMLYLFARVSPPTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-Pent-4-yn-1-yl Ethanethioate: is an organic compound with the molecular formula C7H10OS It is a thioester derivative, characterized by the presence of a pentynyl group attached to the sulfur atom of ethanethioate

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-Pent-4-yn-1-yl Ethanethioate typically involves the reaction of pent-4-yn-1-ol with ethanethiol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:

Pent-4-yn-1-ol+EthanethiolCatalystS-Pent-4-yn-1-yl Ethanethioate+Water\text{Pent-4-yn-1-ol} + \text{Ethanethiol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} Pent-4-yn-1-ol+EthanethiolCatalyst​S-Pent-4-yn-1-yl Ethanethioate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality compounds.

Analyse Chemischer Reaktionen

Types of Reactions: S-Pent-4-yn-1-yl Ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethanethioate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Various substituted thioesters.

Wissenschaftliche Forschungsanwendungen

S-Pent-4-yn-1-yl Ethanethioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of S-Pent-4-yn-1-yl Ethanethioate involves its interaction with various molecular targets. The compound can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

    Pent-4-yn-1-yl Acetate: Similar structure but with an acetate group instead of ethanethioate.

    Pent-4-yn-1-yl Methanethioate: Similar structure but with a methanethioate group.

    Pent-4-yn-1-yl Propanethioate: Similar structure but with a propanethioate group.

Uniqueness: S-Pent-4-yn-1-yl Ethanethioate is unique due to the presence of the ethanethioate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C7H10OS

Molekulargewicht

142.22 g/mol

IUPAC-Name

S-pent-4-ynyl ethanethioate

InChI

InChI=1S/C7H10OS/c1-3-4-5-6-9-7(2)8/h1H,4-6H2,2H3

InChI-Schlüssel

MMLYLFARVSPPTR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)SCCCC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.